
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, also known as DIHAP, is a chemical compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. DIHAP is a chiral amine that can be synthesized using various methods, and it has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine is not fully understood, but it is thought to act as an agonist for certain receptors in the brain, including the dopamine and serotonin receptors. This may explain its potential use in the treatment of neurological disorders such as schizophrenia and depression.
Biochemical and Physiological Effects:
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been found to exhibit a range of biochemical and physiological effects, including its ability to increase dopamine and serotonin levels in the brain. It has also been found to exhibit antipsychotic and antidepressant properties, making it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine in lab experiments include its high purity and chiral nature, which makes it a useful building block for the synthesis of chiral compounds. However, its limitations include its potential toxicity and the difficulty in synthesizing it in large quantities.
Direcciones Futuras
For research on (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine include its use as a potential drug candidate for the treatment of neurological disorders, as well as its use as a chiral building block for the synthesis of new pharmaceuticals and natural products. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine and to explore its potential side effects and toxicity.
Métodos De Síntesis
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine can be synthesized using several methods, including the reductive amination of 3,4-dihydro-1H-isochromen-1-one with (R)-1-amino-2-propanol, and the reduction of 3,4-dihydro-1H-isochromen-1-one with sodium borohydride followed by the reductive amination of the resulting alcohol with (R)-1-amino-2-propanol. These methods have been found to be efficient and yield high-quality (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been found to have a range of scientific research applications, including its use as a chiral building block in the synthesis of pharmaceuticals and natural products. It has also been used as a ligand in asymmetric catalysis, and as a reagent in the preparation of chiral amines. Moreover, (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been found to exhibit biological activity, making it a promising candidate for drug discovery.
Propiedades
IUPAC Name |
(2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12H,6-8,13H2,1H3/t9-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQDUGSWXJIFP-PKEIRNPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2455713.png)
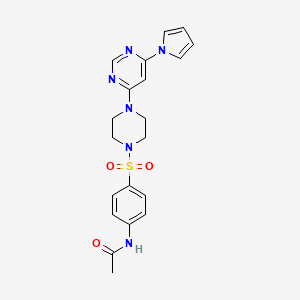
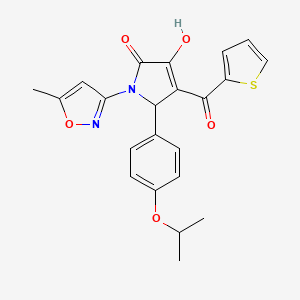
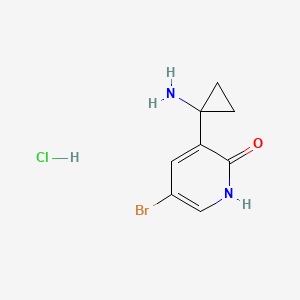
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine](/img/structure/B2455721.png)
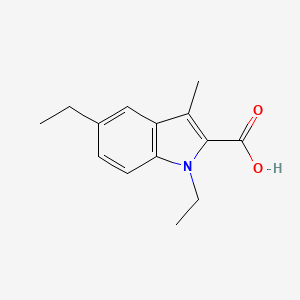
![N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)
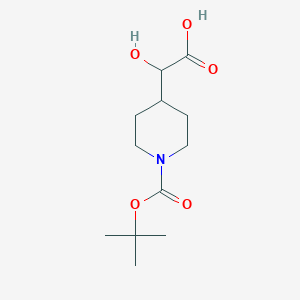



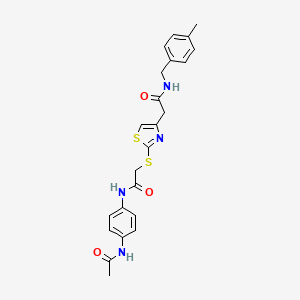

![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)